N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxamide is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method minimizes the risk of side reactions and maximizes the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxamides or ethers.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of polymers and other materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-N’-(4-pentoxyphenyl)oxamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(2,5-dimethoxyphenyl)ethanediamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2,4-dimethylphenyl)oxamide is unique due to the presence of both cyclohexenyl and dimethylphenyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, making the compound suitable for a wide range of applications. Its structural features distinguish it from other similar compounds, providing unique advantages in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBWONURWPFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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